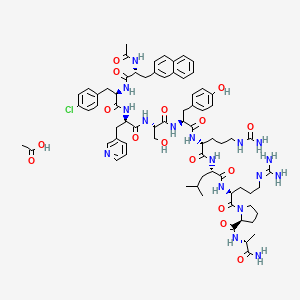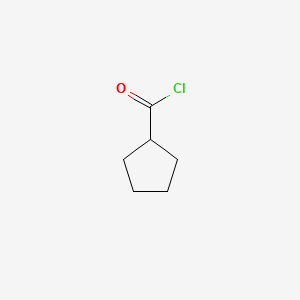
Cetrorelix acetate
Übersicht
Beschreibung
Cetrorelix acetate is a synthetic decapeptide that functions as a gonadotropin-releasing hormone antagonist. It is primarily used in assisted reproduction to inhibit premature luteinizing hormone surges, thereby preventing premature ovulation . This compound is also explored for its potential in treating hormone-sensitive cancers and various gynecological disorders .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Cetrorelixacetat wird mittels Festphasenpeptidsynthese synthetisiert. Der Prozess beginnt mit Fmoc-Linker-MBHA-Harz als Ausgangsmaterial. Aminosäuren mit Fmoc-Schutzgruppen werden nacheinander an das Harz addiert. Die Fmoc-Schutzgruppen werden der Reihe nach entfernt, und HBTU/HOBT oder DIC/HOBT wird als Kondensationsmittel verwendet . Das Endprodukt wird durch Acetylierung, Seitenkettenentschützung und Peptidspaltung erhalten, gefolgt von der Reinigung mit C18- oder C8-Chromatographiesäulen .
Industrielle Produktionsverfahren
Die industrielle Produktion von Cetrorelixacetat umfasst die großtechnische Festphasenpeptidsynthese, gefolgt von der Reinigung und Lyophilisation, um das Endprodukt zu erhalten. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten und pharmazeutische Standards zu erfüllen .
Chemische Reaktionsanalyse
Arten von Reaktionen
Cetrorelixacetat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann am Methioninrest auftreten und zur Bildung von Sulfoxidderivaten führen.
Reduktion: Reduktionsreaktionen können die Oxidation von Methioninresten umkehren.
Substitution: Aminosäurereste in Cetrorelixacetat können Substitutionsreaktionen eingehen, insbesondere während des Syntheseprozesses.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Reduktionsmittel wie Dithiothreitol.
Substitution: Fmoc-geschützte Aminosäuren und Kondensationsmittel wie HBTU/HOBT.
Wichtige gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte und reduzierte Formen von Cetrorelixacetat sowie verschiedene substituierte Derivate, abhängig von den beteiligten spezifischen Aminosäuren .
Wissenschaftliche Forschungsanwendungen
Cetrorelixacetat hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Als Modellverbindung zur Untersuchung der Peptidsynthese und -modifikation verwendet.
Biologie: Untersucht hinsichtlich seiner Rolle bei der Regulation der Hormonfreisetzung und seiner Auswirkungen auf die Reproduktionsbiologie.
Medizin: Wird hauptsächlich in der assistierten Reproduktionstechnologie verwendet, um eine vorzeitige Ovulation zu verhindern. .
Wirkmechanismus
Cetrorelixacetat bindet an Gonadotropin-Releasing-Hormon-Rezeptoren und wirkt als potenter Inhibitor der Gonadotropinsekretion. Es konkurriert mit natürlichem Gonadotropin-Releasing-Hormon um die Bindung an Membranrezeptoren auf Hypophysenzellen und kontrolliert so die Freisetzung von Luteinisierungshormon und follikelstimulierendem Hormon in dosisabhängiger Weise . Diese Hemmung verhindert eine vorzeitige Ovulation und reguliert den Hormonspiegel .
Analyse Chemischer Reaktionen
Types of Reactions
Cetrorelix acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of sulfoxide derivatives.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in this compound can undergo substitution reactions, particularly during the synthesis process.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol.
Substitution: Fmoc-protected amino acids and condensing agents like HBTU/HOBT.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of this compound, as well as various substituted derivatives depending on the specific amino acids involved .
Wissenschaftliche Forschungsanwendungen
Cetrorelix acetate has a wide range of scientific research applications:
Wirkmechanismus
Cetrorelix acetate binds to gonadotropin-releasing hormone receptors, acting as a potent inhibitor of gonadotropin secretion. It competes with natural gonadotropin-releasing hormone for binding to membrane receptors on pituitary cells, thereby controlling the release of luteinizing hormone and follicle-stimulating hormone in a dose-dependent manner . This inhibition prevents premature ovulation and regulates hormone levels .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ganirelixacetat: Ein weiterer Gonadotropin-Releasing-Hormon-Antagonist, der in der assistierten Reproduktion eingesetzt wird.
Degarelixacetat: Wird zur Behandlung von fortgeschrittenem Prostatakrebs eingesetzt, indem es Gonadotropin-Releasing-Hormon hemmt.
Abarelixacetat: Wird ebenfalls zur Behandlung von Prostatakrebs eingesetzt, indem es Gonadotropin-Releasing-Hormon hemmt.
Einzigartigkeit
Cetrorelixacetat ist einzigartig in seiner spezifischen Anwendung zur Verhinderung einer vorzeitigen Ovulation in der assistierten Reproduktionstechnologie. Seine Wirksamkeit und sein Sicherheitsprofil machen es zu einer bevorzugten Wahl für diese Indikation.
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H92ClN17O14.C2H4O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;1-2(3)4/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);1H3,(H,3,4)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEFLCOCAHJBEA-ANRVCLKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H96ClN17O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020705 | |
| Record name | Cetrorelix acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1491.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1631741-31-5, 145672-81-7 | |
| Record name | Cetrorelix monoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1631741315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetrorelix acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-L-tyrosyl-N5-(aminocarbonyl)-D-ornithyl-L-leucyl-L-arginyl-L-prolyl-, acetate (salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETRORELIX MONOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPQ226310Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B1359785.png)
